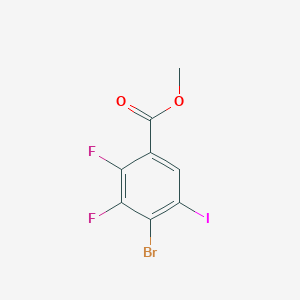

Methyl 4-bromo-2,3-difluoro-5-iodobenzoate

Description

Overview of Halogenated Aromatic Systems in Contemporary Organic Synthesis

Halogenated aromatic systems, or haloarenes, are fundamental precursors in a vast array of chemical transformations. researchgate.net They are particularly valued as substrates in cross-coupling reactions, which have become indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds. dss.go.th The nature of the halogen atom (fluorine, chlorine, bromine, or iodine) significantly influences the reactivity of the aromatic ring, allowing for selective functionalization. nih.gov The presence of multiple halogens on a single aromatic ring further expands the synthetic possibilities, enabling sequential and site-selective reactions to build intricate molecular frameworks. These frameworks are often found at the core of pharmaceuticals, agrochemicals, and materials science innovations.

The Unique Role of Fluorine and Heavy Halogens in Aromatic Scaffolds

The incorporation of different halogens onto an aromatic ring introduces distinct electronic and steric properties. Fluorine, being the most electronegative element, exerts a strong inductive electron-withdrawing effect, which can significantly alter the acidity and basicity of nearby functional groups. illinois.edu This property is often exploited in medicinal chemistry to enhance metabolic stability and binding affinity of drug candidates. illinois.edu

In contrast, the heavier halogens—bromine and iodine—are less electronegative but more polarizable. Their larger atomic size and the relative weakness of their carbon-halogen bonds make them excellent leaving groups in various reactions, particularly in metal-catalyzed cross-coupling reactions. The reactivity of these halogens generally follows the order I > Br > Cl > F, allowing for chemoselective transformations on polyhalogenated arenes.

Positioning of Methyl 4-bromo-2,3-difluoro-5-iodobenzoate within the Class of Multihalogenated Arenes

This compound is a notable example of a multihalogenated arene, featuring three different halogen atoms (fluorine, bromine, and iodine) on the benzene (B151609) ring. This specific arrangement of halogens provides a platform for highly selective and sequential chemical modifications. The iodine atom is the most reactive site for reactions like Suzuki and Sonogashira couplings, followed by the bromine atom. The fluorine atoms, being poor leaving groups in such reactions, primarily serve to modulate the electronic properties of the aromatic ring.

This compound has been utilized as a key intermediate in the synthesis of complex molecules. For instance, it has been employed in the preparation of fluorescent probes for biological imaging. google.comgoogle.com Specifically, its synthesis involves the Fisher esterification of 4-bromo-2,3-difluorobenzoic acid, followed by iodination. google.comgoogle.com This strategic placement of halogens allows for subsequent, selective reactions, such as a Suzuki coupling that chemoselectively replaces the iodine atom. google.com The presence of the ester group also offers a handle for further functionalization, for example, through reduction to a benzyl (B1604629) alcohol. google.com

Detailed Research Findings

The synthesis of this compound has been reported as a multi-step process. A common synthetic route commences with 4-bromo-2,3-difluorobenzoic acid.

A documented synthesis involves the following steps:

Fisher Esterification: 4-bromo-2,3-difluorobenzoic acid is treated with methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid, to yield the corresponding methyl ester. google.comgoogle.com

Iodination: The resulting methyl 4-bromo-2,3-difluorobenzoate is then subjected to iodination, for example, using N-iodosuccinimide, to introduce an iodine atom onto the aromatic ring, affording this compound. google.com

This synthetic strategy highlights the stepwise approach to constructing such a polyhalogenated system, where the esterification is performed prior to the introduction of the iodine atom.

Interactive Data Table: Properties of this compound

| Property | Value |

| CAS Number | 1878217-46-9 |

| Molecular Formula | C₈H₄BrF₂IO₂ |

| Molecular Weight | 376.92 g/mol |

| Appearance | Not specified in available literature |

| Melting Point | Not specified in available literature |

| Boiling Point | Not specified in available literature |

| Solubility | Not specified in available literature |

Interactive Data Table: Reactivity of Halogen Substituents in Cross-Coupling Reactions

| Halogen | Relative Reactivity | Common Cross-Coupling Reactions |

| Iodine | Highest | Suzuki, Sonogashira, Heck, Stille, Negishi |

| Bromine | Intermediate | Suzuki, Sonogashira, Heck, Stille, Negishi |

| Chlorine | Lower | Suzuki, Sonogashira, Heck (requires specific catalysts) |

| Fluorine | Lowest | Generally unreactive in standard cross-coupling |

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-bromo-2,3-difluoro-5-iodobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrF2IO2/c1-14-8(13)3-2-4(12)5(9)7(11)6(3)10/h2H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSBWTYPGEVRENA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C(=C1F)F)Br)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrF2IO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.92 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Methyl 4 Bromo 2,3 Difluoro 5 Iodobenzoate

Esterification Pathways to Methyl 4-bromo-2,3-difluorobenzoate Precursors

The initial phase in the synthesis of Methyl 4-bromo-2,3-difluoro-5-iodobenzoate is the formation of a methyl ester from a corresponding carboxylic acid. This transformation is crucial as the ester group is generally more suitable for subsequent halogenation reactions.

Fischer Esterification Approaches from 4-bromo-2,3-difluorobenzoic Acid

The Fischer esterification is a classic and widely used method for converting carboxylic acids to esters. masterorganicchemistry.com This acid-catalyzed reaction involves heating the carboxylic acid with an excess of alcohol, in this case, methanol (B129727), to drive the equilibrium towards the ester product. masterorganicchemistry.comorganic-chemistry.org

For the synthesis of Methyl 4-bromo-2,3-difluorobenzoate, 4-bromo-2,3-difluorobenzoic acid serves as the starting material. The reaction is typically carried out in the presence of a strong acid catalyst such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). masterorganicchemistry.comorganic-chemistry.org The excess methanol not only acts as a reactant but also as the solvent. The mechanism involves protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity, followed by nucleophilic attack by the methanol. organic-chemistry.org Subsequent dehydration yields the final ester product. To maximize the yield, the water formed during the reaction is often removed, for instance, by azeotropic distillation. organic-chemistry.org

Table 1: Key Parameters in Fischer Esterification

| Parameter | Description |

|---|---|

| Reactants | 4-bromo-2,3-difluorobenzoic acid, Methanol |

| Catalyst | Sulfuric acid (H₂SO₄), p-toluenesulfonic acid (TsOH) |

| Conditions | Reflux temperature |

| Key Feature | Equilibrium reaction, driven by excess alcohol and/or removal of water |

Alternative Esterification Strategies for Functionalized Benzoic Acids

While Fischer esterification is a robust method, alternative strategies can be employed, particularly for substrates that may be sensitive to strong acidic conditions. One such alternative is the use of dehydrating condensation reagents. Aromatic carboxylic anhydrides, for example, can be used in conjunction with a Lewis acid catalyst for the formation of esters under milder conditions. tcichemicals.com

Another approach involves the use of solid acid catalysts, such as phosphoric acid-modified Montmorillonite K-10 clay. ijstr.org This method offers the advantage of easier catalyst separation and potentially more environmentally friendly conditions, as it can be performed without a solvent. ijstr.org The reaction of substituted benzoic acids with methanol using this catalyst has been shown to provide good yields. ijstr.org

For particularly sensitive substrates, methods that avoid the in-situ generation of water are preferable. These can include the use of pre-formed esters in a transesterification reaction or the conversion of the carboxylic acid to an acid chloride followed by reaction with an alcohol. organic-chemistry.org

Regioselective Halogenation for Bromination and Iodination

Following the formation of the methyl ester, the next critical steps involve the introduction of bromine and iodine atoms at specific positions on the aromatic ring. The directing effects of the existing substituents (fluoro, bromo, and methoxycarbonyl groups) play a crucial role in achieving the desired regioselectivity.

Iodination Protocols Utilizing N-Iodosuccinimide (NIS)

N-Iodosuccinimide (NIS) is a versatile and widely used reagent for the electrophilic iodination of aromatic compounds. organic-chemistry.org It is particularly effective for the iodination of both activated and deactivated aromatic rings. organic-chemistry.orgresearchgate.net The reactivity of NIS can be significantly enhanced by the addition of an acid catalyst, which generates a more potent electrophilic iodine species in situ. researchgate.net

For the iodination of a difluorinated benzoate (B1203000) scaffold, a combination of NIS and a catalytic amount of a strong acid like trifluoroacetic acid (TFA) or trifluoromethanesulfonic acid is often employed. organic-chemistry.orgpsu.edu These conditions allow for the regioselective iodination of aromatic compounds, often with high yields and under mild conditions. psu.edu The reaction with NIS in pure TFA has been demonstrated as an effective method for the iodination of a range of substituted benzenes at room temperature. diva-portal.org

Table 2: Common Conditions for Iodination with NIS

| Reagents | Catalyst | Solvent | Temperature |

|---|---|---|---|

| N-Iodosuccinimide (NIS) | Trifluoroacetic acid (TFA) | Acetonitrile | Room Temperature |

| N-Iodosuccinimide (NIS) | Sulfuric Acid | Sulfuric Acid | 0-20 °C |

Strategies for Ortho-Iodination of Difluorinated Benzoate Scaffolds

Achieving ortho-iodination on a substituted aromatic ring can be challenging due to steric hindrance. However, the presence of certain directing groups can facilitate this transformation. In the context of difluorinated benzoate scaffolds, the carboxylate group can act as a directing group to promote ortho-C-H activation and subsequent iodination.

Recent studies have shown that transition metal catalysts, such as palladium(II) and iridium complexes, can effectively catalyze the ortho-iodination of benzoic acids. researchgate.net These methods often utilize a directing group to achieve high regioselectivity. For instance, a palladium-catalyzed ortho-iodination of benzoic acids has been developed using potassium iodide as the iodine source in an aqueous medium. researchgate.net

Control of Regioselectivity in Polyhalogenation of Methyl 2,3-difluorobenzoate Derivatives

The synthesis of this compound requires the precise introduction of both a bromine and an iodine atom onto the methyl 2,3-difluorobenzoate backbone. The regiochemical outcome of these halogenation steps is governed by the directing effects of the substituents already present on the aromatic ring. The two fluorine atoms are ortho, para-directing, as is the bromine atom, while the methoxycarbonyl group is meta-directing.

The synthesis of a related compound, methyl 4-bromo-5-fluoro-2-iodobenzoate, involves the reaction of 2-amino-4-bromo-5-fluorobenzoic acid methyl ester with sodium nitrite (B80452) and an iodide source. google.com This suggests that a Sandmeyer-type reaction could be a viable strategy for introducing the iodo group at a specific position.

Controlling the regioselectivity in polyhalogenation often involves a stepwise approach. For instance, the bromination could be performed first, followed by the iodination, or vice versa. The order of these steps can significantly influence the final product due to the changing electronic and steric environment of the aromatic ring after each halogenation.

Development of Convergent and Divergent Synthetic Routes

One-Pot and Telescoped Reaction Sequences for this compound

To enhance efficiency and reduce waste from intermediate workups and purifications, several steps in the synthesis of this compound could potentially be combined into one-pot or telescoped sequences. researchgate.net Reaction telescoping, where multiple transformations are performed consecutively without isolating intermediates, can significantly streamline a synthetic process. wikipedia.org

A prime candidate for this approach is the conversion of the precursor aniline (B41778), 4-bromo-2,3-difluoro-5-iodoaniline, to the corresponding aryl iodide. The diazotization of the aniline and the subsequent Sandmeyer reaction with an iodide source can often be performed in a one-pot fashion. nih.govnih.gov This avoids the isolation of the potentially unstable diazonium salt intermediate. byjus.com For instance, the aniline can be treated with a nitrite source in an acidic medium, followed by the addition of potassium iodide, sometimes with a copper catalyst, to yield the iodinated benzene (B151609) ring directly. nih.govthieme-connect.de A patent for a similar polyhalogenated benzene derivative describes a one-pot diazotization and iodination method where the diazonium salt reacts immediately as it is formed, which can reduce the formation of by-products. google.com

Another potential telescoped sequence involves the final steps of the synthesis. Following the hydrolysis of a benzonitrile (B105546) intermediate to the corresponding benzoic acid, the esterification step could potentially be conducted in the same pot. After the hydrolysis is complete, the solvent could be exchanged, and methanol and an acid catalyst added directly to the crude benzoic acid to form the final methyl ester product. One-pot oxidative esterification procedures, which convert aldehydes directly to esters, demonstrate the feasibility of combining oxidation and esterification, suggesting that a hydrolysis-esterification sequence is plausible. nih.gov

The table below illustrates a hypothetical comparison between a step-wise and a telescoped approach for a key transformation in the synthesis.

| Parameter | Step-wise Synthesis (Aniline to Aryl Iodide) | One-Pot/Telescoped Synthesis |

|---|---|---|

| Number of Operations | 2 (Diazotization, Iodination) | 1 |

| Intermediate Isolation | Yes (Diazonium Salt) | No |

| Typical Reaction Time | 4-8 hours | 2-4 hours |

| Solvent/Reagent Usage | Higher | Lower |

| Potential Yield | Moderate | Moderate to Good |

| Safety Concerns | Isolation of potentially unstable diazonium salt | In situ generation and consumption of diazonium salt |

Evaluation of Overall Synthetic Efficiency and Scalability

Key factors influencing efficiency and scalability include:

Reaction Yields: Electrophilic aromatic substitutions on a polysubstituted ring can lead to mixtures of regioisomers, lowering the yield of the desired product and complicating purification. The efficiency of the Sandmeyer reaction can also be variable, influenced by factors like temperature, catalyst choice, and substrate electronics. numberanalytics.com

Reaction Conditions: The use of harsh reagents, such as concentrated acids in nitration or diazotization, can pose challenges for scalability and material compatibility in large reactors. nih.gov

Safety: The Sandmeyer reaction involves the formation of diazonium salts, which can be explosive when isolated and dry. acs.org Careful temperature control is essential to manage the exothermicity of the reaction, which is a significant concern during scale-up. numberanalytics.comacs.org Developing a process in closed, but not pressurized, vessels can improve the working environment for operators. acs.org

Process Mass Intensity (PMI): This metric, which is the total mass of materials used to produce a certain mass of product, is a key indicator of the "greenness" and efficiency of a process. Telescoped reactions significantly reduce PMI by minimizing solvent usage for workups and purifications. researchgate.net

The following table presents representative data on the scalability challenges of key reaction types involved in the proposed synthesis.

| Reaction Type | Key Scalability Challenges | Potential Mitigation Strategies |

|---|---|---|

| Electrophilic Aromatic Halogenation | Regioselectivity control, potential for over-halogenation, handling of corrosive reagents (e.g., Br2). | Careful choice of directing groups, optimization of reaction conditions (temperature, catalyst), use of milder halogenating agents (e.g., NBS). vanderbilt.edu |

| Sandmeyer Reaction | Thermal runaway risk (exothermic), instability of diazonium salts, potential for side reactions. numberanalytics.com | Continuous flow processing for better temperature control, one-pot procedures to avoid isolation of intermediates, careful monitoring of reaction calorimetry. acs.org |

| Fischer Esterification | Equilibrium limitations, requires removal of water, use of strong acid catalysts. usm.my | Use of a large excess of alcohol, azeotropic removal of water, use of solid acid catalysts for easier separation. ijstr.org |

Purification and Isolation Techniques for Polyhalogenated Benzoate Esters

The purification of the final product, this compound, and the intermediates leading to it, is critical for obtaining a compound of high purity. The presence of multiple halogen atoms and the ester functional group dictates the choice of purification methods.

Standard techniques for isolating and purifying such compounds include:

Extraction and Washing: After a reaction is complete, an initial workup typically involves quenching the reaction mixture (e.g., with water or ice) and extracting the product into an organic solvent. nih.gov The organic layer is then washed with aqueous solutions, such as sodium bicarbonate to remove acid impurities or sodium bisulfite to remove excess halogen, followed by a brine wash to remove residual water.

Column Chromatography: This is a powerful technique for separating the desired product from by-products, especially regioisomers that may have formed during aromatic substitution reactions. cup.edu.cn For polyhalogenated aromatic compounds, silica (B1680970) gel is a common stationary phase, and a non-polar eluent system, such as a mixture of hexanes and ethyl acetate, is typically employed. researchgate.netsielc.com The polarity of the eluent can be adjusted to achieve optimal separation.

Crystallization/Recrystallization: Crystallization from a suitable solvent is an effective method for purifying solid organic compounds. youtube.com The crude product is dissolved in a minimum amount of a hot solvent in which it is highly soluble, and then the solution is cooled slowly. The desired compound crystallizes out, leaving impurities behind in the solvent. nih.gov For benzoate esters, alcohols like methanol or ethanol (B145695) are often effective recrystallization solvents. nih.gov The choice of solvent is crucial; it should dissolve the compound well at high temperatures but poorly at low temperatures. youtube.com

Distillation: While less common for high-boiling point, solid compounds, distillation could be used to purify liquid intermediates if any are present in the synthetic route.

The choice of technique depends on the physical state of the compound (solid or liquid) and the nature of the impurities to be removed. Often, a combination of chromatography and recrystallization is required to achieve high purity.

Advanced Spectroscopic Characterization and Structural Elucidation of Methyl 4 Bromo 2,3 Difluoro 5 Iodobenzoate

Elucidation of Molecular Structure via High-Resolution Mass Spectrometry

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with exceptional accuracy. For Methyl 4-bromo-2,3-difluoro-5-iodobenzoate, HRMS confirms its elemental composition as C₈H₄BrF₂IO₂.

This technique is sensitive enough to distinguish between ions of the same nominal mass but different elemental formulas. The analysis reveals an isotopic pattern that is characteristic of a molecule containing one bromine atom (with its nearly 1:1 ratio of ⁷⁹Br and ⁸¹Br isotopes) and one iodine atom (monoisotopic at ¹²⁷I). The experimentally measured mass aligns precisely with the theoretical mass calculated for the chemical formula, providing unequivocal evidence of the compound's elemental makeup.

| Parameter | Value |

|---|---|

| Molecular Formula | C₈H₄BrF₂IO₂ |

| Calculated Monoisotopic Mass | 403.8383 Da |

| Observed Ion (e.g., [M+H]⁺) | Consistent with calculated mass |

Detailed Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei such as ¹H, ¹³C, and ¹⁹F, NMR provides information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

The ¹H NMR spectrum of this compound is relatively simple, yet informative. It displays two key signals corresponding to the two distinct types of protons in the molecule: the aromatic proton and the methyl ester protons.

The methyl (-OCH₃) group protons appear as a sharp singlet, typically in the range of 3.9-4.0 ppm. The integration of this peak corresponds to three protons. The singlet nature indicates the absence of any adjacent protons. The single aromatic proton (H-6) appears as a multiplet further downfield, its chemical shift influenced by the cumulative electronic effects of the adjacent halogen substituents. The coupling of this proton to the nearby fluorine atoms (²JH-F and ³JH-F) results in a more complex splitting pattern than a simple singlet.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| -OCH₃ | ~3.95 | Singlet (s) | 3H |

| Ar-H (H-6) | ~8.10 | Multiplet (m) | 1H |

The ¹³C NMR spectrum provides a detailed fingerprint of the carbon skeleton. For this compound, eight distinct signals are expected, corresponding to each unique carbon atom.

The carbonyl carbon (C=O) of the ester group is typically observed in the highly deshielded region of the spectrum, around 160-165 ppm. The methyl carbon (-OCH₃) appears in the aliphatic region, usually between 50-55 ppm. The six aromatic carbons are found in the range of approximately 110-150 ppm. Their precise chemical shifts are dictated by the powerful electron-withdrawing and anisotropic effects of the fluorine, bromine, and iodine substituents. The carbons directly bonded to these halogens (C-2, C-3, C-4, C-5) exhibit characteristic shifts and C-F coupling patterns that are instrumental in their assignment.

| Carbon Assignment | Approx. Chemical Shift (δ, ppm) | Key Features |

|---|---|---|

| -OCH₃ | 53-54 | Aliphatic ester carbon |

| C-I | 95-100 | Strongly shielded by iodine |

| C-Br | 115-120 | Aromatic carbon attached to bromine |

| C-COOCH₃ | 125-130 | Aromatic carbon attached to ester |

| C-H | 135-140 | Protonated aromatic carbon |

| C-F | 150-160 | Shows large C-F coupling constants |

| C=O | 162-164 | Ester carbonyl carbon |

¹⁹F NMR is an exceptionally sensitive technique for probing the local environment of fluorine atoms. In this molecule, the two fluorine atoms at the C-2 and C-3 positions are chemically non-equivalent due to the unsymmetrical substitution pattern on the aromatic ring. Consequently, they are expected to appear as two distinct signals in the ¹⁹F NMR spectrum. The chemical shifts of these fluorine atoms are highly sensitive to the electronic effects of the neighboring bromo and iodo groups, and they will likely exhibit coupling to each other (³JF-F) and to the adjacent aromatic proton (²JH-F, ³JH-F), providing further structural confirmation.

While 1D NMR spectra provide essential information, 2D NMR experiments are invaluable for unambiguously assembling the molecular structure by revealing through-bond and through-space correlations.

COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. In this case, it would primarily confirm the absence of ¹H-¹H coupling for the methyl and aromatic protons, as they are isolated from other protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps direct one-bond correlations between protons and the carbons they are attached to. It would definitively link the aromatic proton signal (~8.10 ppm) to its corresponding carbon signal (~135-140 ppm) and the methyl proton signal (~3.95 ppm) to the methyl carbon signal (~53-54 ppm).

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals longer-range (typically 2-3 bond) couplings between protons and carbons. Key expected correlations for this compound would include:

A correlation between the methyl protons (-OCH₃) and the carbonyl carbon (C=O).

Correlations between the aromatic proton (H-6) and its neighboring carbons (C-1, C-5).

Correlations between the methyl protons and the aromatic carbon C-1.

These correlations provide a robust and definitive map of the atomic connectivity, leaving no doubt as to the substitution pattern on the benzene (B151609) ring.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of molecules and is used to identify the functional groups present.

The IR spectrum of this compound is dominated by a strong absorption band characteristic of the ester carbonyl (C=O) stretch, which typically appears in the 1720-1740 cm⁻¹ region. Other significant absorptions include the C-O stretching vibrations of the ester group, aromatic C=C stretching bands, and the distinctive C-F stretching vibrations, which are usually strong and found in the 1100-1300 cm⁻¹ region. The vibrations associated with the heavier C-Br and C-I bonds occur at lower frequencies, typically below 700 cm⁻¹.

| Vibrational Mode | Approx. Frequency (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3050-3100 | Weak-Medium |

| Aliphatic C-H Stretch (-OCH₃) | 2950-2990 | Weak-Medium |

| Ester C=O Stretch | 1720-1740 | Strong |

| Aromatic C=C Stretch | 1450-1600 | Medium |

| C-F Stretch | 1100-1300 | Strong |

| Ester C-O Stretch | 1000-1250 | Strong |

Together, these spectroscopic methods provide a comprehensive and detailed characterization, confirming the identity and elucidating the precise molecular structure of this compound.

X-ray Crystallography for Solid-State Structural Determination

Currently, there is no publicly available X-ray crystallographic data for this compound. The determination of its solid-state structure would require experimental analysis.

Such an analysis would provide valuable insights, including:

Molecular Conformation: The precise spatial orientation of the substituent groups (bromo, iodo, fluoro, and methyl ester) relative to the benzene ring.

Crystal Packing: The arrangement of individual molecules within the crystal lattice.

Intermolecular Interactions: The nature and geometry of non-covalent interactions, such as halogen bonding (involving Br and I), dipole-dipole interactions, and van der Waals forces, which govern the stability of the crystal structure.

Without experimental data, any detailed discussion of the solid-state structure of this compound would be purely speculative. Further research and empirical studies are necessary to elucidate these structural characteristics.

Chemical Reactivity and Transformation Pathways of Methyl 4 Bromo 2,3 Difluoro 5 Iodobenzoate

Reactivity of the Aromatic Halogens (Bromine and Iodine)

The benzene (B151609) ring of methyl 4-bromo-2,3-difluoro-5-iodobenzoate is adorned with three distinct types of halogen atoms: iodine, bromine, and fluorine. The carbon-halogen bond strengths and the propensity of these halogens to participate in various reactions differ significantly. In the context of palladium-catalyzed cross-coupling reactions, the reactivity order is generally I > Br >> Cl > F. This predictable hierarchy allows for selective functionalization of the molecule.

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions typically proceed through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The rate-determining step is often the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond. The lower bond dissociation energy of the C-I bond compared to the C-Br bond makes the iodo-substituent the more reactive site for oxidative addition.

The Suzuki-Miyaura reaction, which couples an organohalide with an organoboronic acid or ester in the presence of a palladium catalyst and a base, is one of the most widely used cross-coupling reactions. In the case of this compound, the reaction with an organoboronic acid, such as methylboronic acid, is expected to occur selectively at the C-I bond.

A typical reaction would involve treating this compound with methylboronic acid in the presence of a palladium catalyst like Pd(PPh₃)₄ and a base such as K₂CO₃ in a suitable solvent system (e.g., toluene/water or dioxane/water). The expected product would be methyl 4-bromo-2,3-difluoro-5-methylbenzoate.

Table 1: Hypothetical Suzuki-Miyaura Coupling of this compound with Methylboronic Acid

| Entry | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) of Methyl 4-bromo-2,3-difluoro-5-methylbenzoate |

| 1 | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 12 | >90 |

| 2 | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 100 | 8 | >95 |

Note: This table is illustrative and based on typical conditions for Suzuki-Miyaura reactions of iodoarenes.

Similar to the Suzuki-Miyaura reaction, other palladium-catalyzed cross-coupling reactions can be employed to functionalize this compound.

Stille Coupling: This reaction utilizes an organotin reagent. The reaction of this compound with an organostannane, for instance, tributyl(phenyl)stannane, would be expected to yield methyl 4-bromo-2,3-difluoro-5-phenylbenzoate, again with high selectivity for the C-I bond.

Negishi Coupling: In a Negishi coupling, an organozinc reagent is used. Reacting the title compound with an organozinc halide, such as phenylzinc chloride, in the presence of a palladium catalyst, would also be predicted to result in selective substitution at the iodine position. wikipedia.org

Heck Coupling: The Heck reaction couples the aryl halide with an alkene. For example, reacting this compound with styrene (B11656) in the presence of a palladium catalyst and a base would likely yield methyl 4-bromo-2,3-difluoro-5-styrylbenzoate. nih.govmdpi.com

The selective reaction at the C-I bond over the C-Br bond is a well-established principle in palladium-catalyzed cross-coupling reactions of dihaloarenes. This chemoselectivity is primarily due to the significant difference in the bond dissociation energies of the C-I and C-Br bonds (C-I: ~65 kcal/mol; C-Br: ~81 kcal/mol). The weaker C-I bond undergoes oxidative addition with the palladium(0) catalyst at a much faster rate than the C-Br bond. This allows for the selective formation of a mono-functionalized product, leaving the bromo-substituent intact for subsequent transformations. By carefully controlling the reaction conditions (e.g., catalyst, ligand, temperature), it is possible to achieve high yields of the product resulting from the reaction at the iodo-position, with minimal formation of the di-substituted product.

Table 2: Relative Reactivity of Halogens in Palladium-Catalyzed Cross-Coupling

| Halogen | C-X Bond Energy (kcal/mol) | Relative Rate of Oxidative Addition |

| I | ~65 | Fastest |

| Br | ~81 | Intermediate |

| Cl | ~96 | Slow |

| F | ~116 | Very Slow/Inert |

While the heavier halogens (I and Br) are primarily reactive in cross-coupling reactions, the fluorine atoms on the aromatic ring can participate in nucleophilic aromatic substitution (SNAr) reactions. In SNAr, a nucleophile attacks an electron-deficient aromatic ring, leading to the displacement of a leaving group. The presence of electron-withdrawing groups, such as the methoxycarbonyl group and the other halogen atoms, activates the ring towards nucleophilic attack. Fluorine is a surprisingly good leaving group in SNAr reactions because its high electronegativity polarizes the carbon-fluorine bond and facilitates the initial nucleophilic attack, which is often the rate-determining step. masterorganicchemistry.com

The regioselectivity of SNAr on polyfluorinated aromatic compounds is influenced by the electronic effects of the substituents. The electron-withdrawing ester group at C1 and the halogens at C4 and C5 will influence the electron density at the carbon atoms bearing the fluorine atoms (C2 and C3). Nucleophilic attack will preferentially occur at the most electron-deficient position.

The relative positions of the fluorine atoms to the other substituents will dictate which fluorine is more readily displaced. Generally, nucleophilic attack is favored at positions para to strong electron-withdrawing groups. In the absence of a para relationship, ortho activation is also significant. A detailed analysis of the electronic distribution in this compound would be required to definitively predict the regioselectivity of fluorine displacement. However, it is plausible that a strong nucleophile could displace one of the fluorine atoms under appropriate conditions, offering a pathway to further functionalize the molecule.

Table 3: Factors Influencing Regioselectivity in SNAr of Polyfluoroaromatics

| Factor | Influence on Regioselectivity |

| Electron-withdrawing groups | Activate the ring and direct nucleophilic attack to ortho and para positions. |

| Nucleophile strength | Stronger nucleophiles are more likely to overcome the activation barrier. |

| Solvent | Polar aprotic solvents (e.g., DMF, DMSO) typically accelerate SNAr reactions. |

| Temperature | Higher temperatures can increase reaction rates but may decrease selectivity. |

Nucleophilic Aromatic Substitution (SNAr) Reactions on the Difluorobenzene Moiety

Reactivity with Various Nucleophiles (e.g., Amines, Alcohols, Thiolates)

The benzene ring of this compound is rendered electron-deficient by the cumulative electron-withdrawing effects of the two fluorine atoms and the methyl ester group. This electronic characteristic makes the ring susceptible to nucleophilic aromatic substitution (SNAr). In SNAr reactions, the rate of substitution for halogens typically follows the order F > Cl > Br > I, as the carbon-fluorine bond is the most polarized, making the carbon atom more electrophilic and better able to stabilize the negative charge in the Meisenheimer complex intermediate.

However, the position of the leaving group is also critical. Nucleophilic attack is favored at positions ortho or para to strong electron-withdrawing groups. In this molecule, the C-4 position (bromo) is para to the C-1 ester group, and the C-2 and C-3 (fluoro) positions are ortho and meta respectively. Given these factors, nucleophilic substitution is most likely to occur at one of the fluorine atoms, particularly the one at the C-2 position, which is activated by both the adjacent ester group and the other halogens.

While no specific studies on the nucleophilic substitution of this compound were identified, reactions with similar polyhalogenated, electron-poor aromatic systems demonstrate that amines, alkoxides (from alcohols), and thiolates can displace activated halogens, typically fluorine atoms, under moderate conditions (e.g., heating in a polar aprotic solvent like DMF or DMSO, often with a base like K₂CO₃).

Table 1: Predicted Reactivity of Aryl Halides with Nucleophiles

| Position | Halogen | Activating Groups | Predicted Reactivity | Potential Products (with Nu⁻) |

|---|---|---|---|---|

| C-2 | Fluoro | ortho to -CO₂Me, ortho to -F | High | Methyl 4-bromo-3-fluoro-5-iodo-2-(nucleophile)benzoate |

| C-3 | Fluoro | meta to -CO₂Me, ortho to -F, ortho to -Br | Moderate | Methyl 4-bromo-2-fluoro-5-iodo-3-(nucleophile)benzoate |

| C-4 | Bromo | para to -CO₂Me | Low | Methyl 2,3-difluoro-5-iodo-4-(nucleophile)benzoate |

Grignard and Organolithium Reagent Interactions with Aryl Halides

The reaction of polyhalogenated aromatics with organometallic reagents like Grignard (RMgX) and organolithium (RLi) compounds typically proceeds via halogen-metal exchange rather than nucleophilic substitution. The rate of this exchange is dictated by the polarizability and weakness of the carbon-halogen bond, following the reactivity order I > Br > Cl > F.

For this compound, the carbon-iodine bond is the weakest and most polarizable. Consequently, it is the most reactive site for halogen-metal exchange. Treatment with reagents such as n-butyllithium (n-BuLi) or isopropylmagnesium chloride (i-PrMgCl) at low temperatures (e.g., -78 °C) would selectively replace the iodine atom. taylorandfrancis.com This generates a highly reactive aryl lithium or aryl Grignard intermediate. This intermediate is a powerful nucleophile and base, which can then be trapped by various electrophiles (E⁺) to introduce a wide range of substituents at the C-5 position.

It is crucial to perform these reactions at low temperatures to prevent side reactions, such as attack on the methyl ester group.

Table 2: Halogen-Metal Exchange Reactivity and Subsequent Functionalization

| Reagent | Target Halogen | Intermediate Formed | Example Electrophile (E⁺) | Final Product |

|---|---|---|---|---|

| n-BuLi | Iodine (at C-5) | 5-Lithio-4-bromo-2,3-difluorobenzoate | CO₂ | 5-Carboxy-4-bromo-2,3-difluorobenzoic acid methyl ester |

| i-PrMgCl | Iodine (at C-5) | 5-(Chloromagnesio)-4-bromo-2,3-difluorobenzoate | H₂O | Methyl 4-bromo-2,3-difluorobenzoate |

Reductive Dehalogenation Methodologies

Reductive dehalogenation involves the cleavage of a carbon-halogen bond and its replacement with a carbon-hydrogen bond. The ease of this reduction generally follows the order I > Br > Cl > F, corresponding to decreasing bond strength. Therefore, selective dehalogenation is possible.

Catalytic hydrogenation is a common method, often employing a palladium catalyst (e.g., Pd/C) with a hydrogen source. organic-chemistry.org Under mild, neutral conditions, the iodo group at C-5 can be selectively removed while leaving the bromo and fluoro groups intact. organic-chemistry.org More forceful conditions or different catalysts would be required to subsequently remove the bromo group.

Other methods include the use of reducing agents like zinc dust in acetic acid or sodium sulfite (B76179) in an aqueous medium, which can also offer selectivity for the more reactive halogens (iodine and bromine).

Table 3: Selective Reductive Dehalogenation Pathways

| Reagent/Conditions | Halogen Removed | Expected Major Product |

|---|---|---|

| H₂, Pd/C (mild conditions) | Iodine (at C-5) | Methyl 4-bromo-2,3-difluorobenzoate |

| H₂, Pd/C (harsher conditions) | Iodine and Bromine | Methyl 2,3-difluorobenzoate |

Reactivity of the Methyl Ester Group

Hydrolysis to the Corresponding Carboxylic Acid

The methyl ester group can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. Basic hydrolysis, or saponification, is typically more common. This involves treating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), followed by an acidic workup.

The presence of multiple electron-withdrawing halogen atoms on the ring can make the ester carbonyl carbon more electrophilic, potentially facilitating the initial nucleophilic attack by hydroxide. However, the ortho fluorine and bromine substituents may also introduce steric hindrance, which could slow the reaction rate. For sterically hindered esters, modified procedures, such as using a non-aqueous solvent system (e.g., NaOH in MeOH/CH₂Cl₂) at room temperature, can be effective. arkat-usa.orgresearchgate.net

Reaction Scheme: Ester Hydrolysis this compound + NaOH(aq) → Sodium 4-bromo-2,3-difluoro-5-iodobenzoate + CH₃OH Sodium 4-bromo-2,3-difluoro-5-iodobenzoate + HCl(aq) → 4-bromo-2,3-difluoro-5-iodobenzoic acid + NaCl

Reduction to Benzyl (B1604629) Alcohol Derivatives (e.g., with DIBAL-H)

Strong reducing agents like lithium aluminum hydride (LiAlH₄) would reduce the ester to the corresponding benzyl alcohol, but would likely also cause reductive dehalogenation. A more selective reagent is Diisobutylaluminium hydride (DIBAL-H), which is known for the partial reduction of esters to aldehydes at low temperatures or full reduction to alcohols at room temperature or with excess reagent. masterorganicchemistry.comchemistrysteps.com

Critically, DIBAL-H can be used to selectively reduce an ester in the presence of aryl halides. rsc.org By carefully controlling the stoichiometry and temperature (typically -78 °C), the methyl ester can be reduced to (4-bromo-2,3-difluoro-5-iodophenyl)methanol without affecting the C-Br or C-I bonds. rsc.org

Table 4: Reduction of the Methyl Ester Group

| Reagent | Stoichiometry | Temperature | Expected Product |

|---|---|---|---|

| DIBAL-H | ~2.2 equivalents | Room Temp. | (4-bromo-2,3-difluoro-5-iodophenyl)methanol |

| DIBAL-H | 1 equivalent | -78 °C | 4-bromo-2,3-difluoro-5-iodobenzaldehyde |

Transesterification Reactions

Transesterification is the process of converting one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst. wikipedia.orgucla.edu For example, reacting this compound with ethanol (B145695) and a catalytic amount of sulfuric acid would lead to the formation of Ethyl 4-bromo-2,3-difluoro-5-iodobenzoate and methanol (B129727).

The reaction is an equilibrium process. To drive it to completion, the reactant alcohol (e.g., ethanol) is typically used in large excess, or the product with the lower boiling point (in this case, methanol) is removed by distillation as it forms, in accordance with Le Châtelier's principle. ucla.edu

Reaction Scheme: Transesterification this compound + R'OH ⇌ (H⁺ or RO⁻ catalyst) ⇌ Alkyl 4-bromo-2,3-difluoro-5-iodobenzoate + CH₃OH

Amidation and Other Carboxylic Acid Derivative Formations

The methyl ester functionality of this compound is a key site for chemical modification, allowing for its conversion into a variety of other carboxylic acid derivatives. Among these, the formation of amides is a particularly significant transformation, providing a pathway to a diverse range of compounds with potential applications in medicinal chemistry and materials science. The conversion to amides can be achieved through two primary routes: direct aminolysis of the methyl ester or a two-step sequence involving hydrolysis to the corresponding carboxylic acid followed by amide bond formation.

Direct Aminolysis

The direct reaction of this compound with a primary or secondary amine can lead to the formation of the corresponding N-substituted 4-bromo-2,3-difluoro-5-iodobenzamide. This nucleophilic acyl substitution reaction, known as aminolysis, typically requires elevated temperatures to proceed at a practical rate. The reaction involves the attack of the amine's lone pair of electrons on the electrophilic carbonyl carbon of the ester, leading to a tetrahedral intermediate which then collapses to expel methanol and form the more stable amide.

Computational studies on the aminolysis of methyl benzoate (B1203000) have shown that the reaction can proceed through either a concerted or a stepwise mechanism, with similar activation energies. nih.gov The process can be facilitated by general base catalysis, which can lower the energy barrier for the reaction. nih.gov In a practical setting, this can be achieved by using an excess of the amine reactant or by the addition of a non-nucleophilic base.

A general representation of the direct aminolysis is shown below:

Table 1: Representative Examples of Direct Aminolysis of this compound

| Entry | Amine (R¹R²NH) | Product | Reaction Conditions |

| 1 | Ammonia (NH₃) | 4-bromo-2,3-difluoro-5-iodobenzamide | High temperature, sealed vessel, with or without a catalyst |

| 2 | Methylamine (CH₃NH₂) | N-methyl-4-bromo-2,3-difluoro-5-iodobenzamide | Heating in a suitable solvent (e.g., methanol, DMF) |

| 3 | Diethylamine ((C₂H₅)₂NH) | N,N-diethyl-4-bromo-2,3-difluoro-5-iodobenzamide | Elevated temperatures, neat or in a high-boiling solvent |

| 4 | Aniline (B41778) (C₆H₅NH₂) | N-phenyl-4-bromo-2,3-difluoro-5-iodobenzamide | High-temperature reaction, possibly with a catalyst |

Hydrolysis to Carboxylic Acid and Subsequent Amidation

An alternative and often more versatile route to amides from this compound involves a two-step process. The first step is the hydrolysis of the methyl ester to the corresponding carboxylic acid, 4-bromo-2,3-difluoro-5-iodobenzoic acid. This is typically accomplished by heating the ester with an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide, in a co-solvent like methanol or ethanol. chemspider.com Subsequent acidification of the reaction mixture with a strong acid, like hydrochloric acid, precipitates the carboxylic acid.

The resulting 4-bromo-2,3-difluoro-5-iodobenzoic acid can then be coupled with a wide variety of primary and secondary amines to form the desired amide. This transformation is commonly achieved using a coupling reagent to activate the carboxylic acid. A vast array of such reagents is available, including carbodiimides (e.g., dicyclohexylcarbodiimide (B1669883) (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC)), phosphonium (B103445) salts (e.g., benzotriazol-1-yl-oxytripyrrolidinophosphonium (B8747277) hexafluorophosphate (B91526) (PyBOP)), and uronium salts (e.g., O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)). These reagents react with the carboxylic acid to form a highly reactive intermediate that is readily attacked by the amine to forge the amide bond.

The two-step pathway can be summarized as follows:

Table 2: Two-Step Synthesis of Amides from this compound

| Step | Reactants | Reagents | Product |

| 1. Hydrolysis | This compound | 1. NaOH (aq), Methanol, Heat2. HCl (aq) | 4-bromo-2,3-difluoro-5-iodobenzoic acid |

| 2. Amidation | 4-bromo-2,3-difluoro-5-iodobenzoic acid + R¹R²NH | Coupling agent (e.g., EDC, HBTU), Base (e.g., DIPEA), Solvent (e.g., DMF, CH₂Cl₂) | 4-bromo-2,3-difluoro-5-iodobenzamide derivative |

Formation of Other Carboxylic Acid Derivatives

While amidation is a primary transformation, the intermediate 4-bromo-2,3-difluoro-5-iodobenzoic acid is a versatile precursor for other carboxylic acid derivatives. For instance, it can be converted to the corresponding acyl chloride by treatment with reagents such as thionyl chloride or oxalyl chloride. This acyl chloride is a highly reactive species that can readily react with various nucleophiles to form other derivatives, including esters (with alcohols), and anhydrides.

Mechanistic Investigations of Reactions Involving Methyl 4 Bromo 2,3 Difluoro 5 Iodobenzoate

Kinetic Studies of Cross-Coupling and SNAr Reactions

Kinetic studies are fundamental to understanding the rate and mechanism of chemical reactions. For a polysubstituted compound like Methyl 4-bromo-2,3-difluoro-5-iodobenzoate, these studies can reveal the relative reactivity of the different halogen sites under specific reaction conditions.

In the context of palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, the reaction rate is highly dependent on the C-X bond being cleaved. It is well-established that the bond strength decreases in the order C-F > C-Cl > C-Br > C-I. Consequently, oxidative addition to the palladium(0) catalyst, often the rate-determining step, occurs preferentially at the most labile C-I bond. Kinetic experiments typically monitor the consumption of the starting material or the formation of the product over time, allowing for the determination of reaction orders with respect to the substrate, catalyst, and coupling partner.

For Nucleophilic Aromatic Substitution (SNAr) reactions, the high electronegativity of the fluorine atoms significantly activates the ring towards nucleophilic attack. The rate of SNAr reactions is influenced by the nature of the nucleophile, the solvent, and the leaving group. While fluorine is a poor leaving group in SN1/SN2 reactions, it is an excellent leaving group in SNAr reactions due to its ability to stabilize the intermediate Meisenheimer complex through its strong inductive effect. Kinetic studies can quantify these effects and establish a reactivity scale.

Table 1: Hypothetical Kinetic Data for Selective Cross-Coupling This table illustrates expected relative reaction rates based on known C-X bond reactivity. Actual experimental data for this specific compound is not readily available in the literature.

| Reaction Type | Halogen Site | Relative Initial Rate (mol L⁻¹ s⁻¹) | Catalyst System | Conditions |

|---|---|---|---|---|

| Suzuki Coupling | C-I | 1.0 | Pd(PPh₃)₄, K₂CO₃ | Toluene, 80°C |

| Suzuki Coupling | C-Br | 0.05 | Pd(PPh₃)₄, K₂CO₃ | Toluene, 80°C |

| SNAr | C-F | 1.0 | NaOMe | Methanol (B129727), 60°C |

Elucidation of Reaction Intermediates and Transition States

Identifying transient species like reaction intermediates and transition states is key to confirming a proposed reaction mechanism. For reactions involving this compound, a combination of spectroscopic techniques and computational chemistry is employed.

In palladium-catalyzed cross-coupling reactions, the catalytic cycle involves several key intermediates. Following the initial oxidative addition of the C-I bond to a Pd(0) complex, an arylpalladium(II) iodide intermediate is formed. This species is often stable enough to be characterized by techniques like NMR spectroscopy. Subsequent steps involve transmetalation with the coupling partner (e.g., an organoboron compound in Suzuki coupling) to form a new arylpalladium(II) species, followed by reductive elimination to yield the final product and regenerate the Pd(0) catalyst.

For SNAr reactions, the key intermediate is the Meisenheimer complex. This is a negatively charged, resonance-stabilized intermediate formed by the attack of a nucleophile on the aromatic ring. The presence of multiple electron-withdrawing groups (two fluorine atoms and the methyl ester group) on the ring of this compound provides significant stabilization for this complex. Low-temperature NMR studies or trapping experiments can sometimes provide evidence for the formation of these intermediates. Computational modeling is also invaluable for calculating the energies of transition states and intermediates, providing insights into the reaction pathway.

Influence of Solvent, Ligands, and Catalysts on Reactivity and Selectivity

The choice of solvent, ligands (for metal-catalyzed reactions), and the catalyst itself has a profound impact on the reactivity and, crucially, the selectivity of reactions involving polyhalogenated substrates.

Solvent: The solvent can influence reaction rates and selectivity through its polarity, coordinating ability, and proticity. For SNAr reactions, polar aprotic solvents like DMSO or DMF are often preferred as they can solvate the cation of the nucleophilic salt without strongly solvating the nucleophile itself, thus enhancing its reactivity. In cross-coupling reactions, the choice of solvent can affect the solubility of reagents and the stability of catalytic intermediates.

Ligands: In palladium-catalyzed cross-coupling, ligands coordinated to the palladium center are critical in tuning the catalyst's reactivity and selectivity. Bulky, electron-rich phosphine (B1218219) ligands (e.g., Buchwald-type ligands) can promote the oxidative addition step and facilitate the reductive elimination. The structure of the ligand can create a specific steric environment around the metal center, which can be exploited to achieve selectivity between the C-I and C-Br bonds. For instance, certain ligands may preferentially enable the reaction at the more reactive C-I bond while leaving the C-Br bond untouched, even at elevated temperatures.

Catalysts: The nature of the metal catalyst is paramount. While palladium is the most common catalyst for cross-coupling, other metals like nickel or copper can offer different reactivity profiles. The choice of the palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the in-situ formation of the active Pd(0) species can also influence the reaction's efficiency and selectivity.

Table 2: Influence of Ligands on C-I/C-Br Selectivity in a Hypothetical Suzuki Coupling This table illustrates how ligand choice can theoretically influence selectivity. This is based on general principles of catalysis.

| Ligand | Catalyst System | Reaction Temperature (°C) | Ratio of C-I product to C-Br product |

|---|---|---|---|

| PPh₃ (Triphenylphosphine) | Pd₂(dba)₃ / PPh₃ | 80 | >99:1 |

| XPhos | Pd₂(dba)₃ / XPhos | 110 | 90:10 |

Computational and Theoretical Chemistry Studies on Methyl 4 Bromo 2,3 Difluoro 5 Iodobenzoate

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

There are no published studies providing DFT-calculated data on the optimized molecular geometry, bond lengths, bond angles, or electronic structure properties (such as Mulliken charges or electrostatic potential maps) for Methyl 4-bromo-2,3-difluoro-5-iodobenzoate.

Prediction of Reactivity and Regioselectivity through Frontier Molecular Orbital (FMO) Analysis

No research is available that details the Frontier Molecular Orbital (FMO) analysis, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and distributions, for this compound. Consequently, predictions of its reactivity and regioselectivity based on this method cannot be reported.

Modeling of Reaction Pathways and Energy Profiles for Transformations

Computational modeling of reaction pathways and the associated energy profiles for chemical transformations involving this compound have not been documented in scientific literature.

Analysis of Halogen Bonding Interactions and their Influence on Supramolecular Assembly

While the presence of bromine and iodine atoms suggests the potential for significant halogen bonding interactions, no specific computational analyses have been published that investigate these interactions or their influence on the supramolecular assembly of this compound.

Further research is required to computationally characterize this complex molecule and elucidate its properties and reactivity.

Applications of Methyl 4 Bromo 2,3 Difluoro 5 Iodobenzoate in Advanced Organic Synthesis

As a Versatile Synthon for Highly Functionalized Aromatic Compounds

The arrangement of different halogen atoms on the aromatic ring of Methyl 4-bromo-2,3-difluoro-5-iodobenzoate allows for programmed, site-selective modifications. The differential reactivity of the carbon-halogen bonds is the key to its versatility. In palladium-catalyzed cross-coupling reactions, the reactivity of halogens typically follows the order I > Br > Cl > F. This predictable reactivity hierarchy enables chemists to selectively functionalize the iodo- and bromo-positions in a stepwise manner.

For instance, the more reactive carbon-iodine (C-I) bond can be selectively targeted in a Suzuki, Sonogashira, or Stille coupling reaction, leaving the less reactive carbon-bromine (C-Br) bond intact for a subsequent, different cross-coupling reaction. This "one-pot" or sequential approach allows for the introduction of two different substituents at specific positions on the aromatic ring, leading to the efficient synthesis of highly substituted aromatic compounds that would be challenging to prepare using other methods. The fluorine atoms, being generally unreactive in these cross-coupling reactions, remain in the final product, imparting unique electronic properties.

Role as a Precursor in the Synthesis of Complex Natural Products

Currently, there is no available scientific literature detailing the specific application of this compound as a precursor in the total synthesis of complex natural products. While polyhalogenated aromatic compounds are found in some marine natural products, the use of this particular synthetic building block has not been reported in this context.

Building Block for Fluorescent Probes and Imaging Agents

The unique electronic properties conferred by the fluorine and other halogen substituents make this compound an attractive building block for the synthesis of fluorescent probes and imaging agents. The strategic placement of halogens allows for the systematic modification of the electronic and photophysical properties of the resulting fluorophores.

Intermediate in the Synthesis of Red-AlDeSense and Similar Fluorescent Sensors

A notable application of this compound is its role as a key intermediate in the synthesis of "Red-AlDeSense," a red fluorescent sensor for aldehyde dehydrogenase 1A1 (ALDH1A1). nih.gov ALDH1A1 is a biomarker for certain cancer stem cells, making Red-AlDeSense a valuable tool for cancer research.

The synthesis of Red-AlDeSense begins with the Fisher esterification of 4-bromo-2,3-difluorobenzoic acid, followed by iodination to yield this compound. nih.gov In the subsequent step, a Suzuki coupling with methylboronic acid is performed, which chemoselectively replaces the iodine atom with a methyl group. nih.gov This selective reaction highlights the differential reactivity of the C-I versus the C-Br bond. The resulting compound then undergoes a series of transformations to build the final fluorescent probe. nih.gov

Strategies for Incorporating the Halogenated Aromatic Core into Reporter Molecules

The halogenated aromatic core of this compound can be incorporated into various reporter molecules through established cross-coupling methodologies. The choice of reaction depends on the desired linkage and the nature of the reporter molecule.

Common Cross-Coupling Strategies:

| Coupling Reaction | Reactants | Resulting Linkage |

| Suzuki Coupling | Organoboron compounds (e.g., boronic acids or esters) | Carbon-Carbon (Aryl-Aryl or Aryl-Alkyl) |

| Sonogashira Coupling | Terminal alkynes | Carbon-Carbon (Aryl-Alkyne) |

| Stille Coupling | Organotin compounds | Carbon-Carbon (Aryl-Aryl, Aryl-Vinyl, etc.) |

| Buchwald-Hartwig Amination | Amines | Carbon-Nitrogen (Aryl-Amine) |

| Heck Coupling | Alkenes | Carbon-Carbon (Aryl-Vinyl) |

These reactions can be used to attach the halogenated aromatic core to a variety of fluorophore scaffolds, such as fluorescein, rhodamine, BODIPY, or cyanine (B1664457) dyes. By carefully selecting the coupling partners and reaction conditions, the photophysical properties of the resulting reporter molecule can be fine-tuned. The fluorine atoms on the aromatic ring can enhance properties like photostability and quantum yield, and can also influence the emission wavelength.

Precursor for Advanced Materials and Functional Molecules (excluding specific material properties)

While specific applications of this compound in the synthesis of advanced materials are not extensively documented, its structural motifs are relevant to the construction of functional organic molecules. Polyhalogenated aromatic compounds are known precursors for various materials, including liquid crystals, organic light-emitting diodes (OLEDs), and functional polymers.

The ability to introduce different substituents at specific positions through selective cross-coupling reactions makes this compound a potential building block for creating complex molecular architectures with tailored electronic and structural properties. For example, the rigid, fluorinated phenyl core could be incorporated into polymer backbones or as side chains to influence the material's properties.

Strategies for Isotopic Labeling (e.g., with ¹⁸F or ¹⁴C) for Research Applications

Isotopic labeling of this compound can provide valuable tools for in vivo imaging and mechanistic studies.

Strategies for ¹⁸F Labeling

Fluorine-18 is a positron-emitting radionuclide with a half-life of approximately 110 minutes, making it ideal for Positron Emission Tomography (PET) imaging. nih.gov Introducing ¹⁸F into this compound could be achieved through nucleophilic aromatic substitution (SNA r). Although the existing fluorine atoms are generally unreactive, one of the other halogens (iodine or bromine) could potentially be replaced by [¹⁸F]fluoride. However, this would require harsh reaction conditions and may not be regioselective.

A more plausible strategy would involve modifying the molecule to introduce a better leaving group, such as a nitro or trimethylammonium group, at a specific position. This precursor could then be subjected to nucleophilic fluorination with [¹⁸F]fluoride.

Strategies for ¹⁴C Labeling

Carbon-14 is a long-lived beta-emitter used in tracer studies for metabolism and environmental fate. There are several potential strategies for introducing ¹⁴C into this compound:

¹⁴C-labeled Methyl Group: The methyl ester can be synthesized using [¹⁴C]methanol in the initial Fischer esterification step. This would label the ester functionality.

¹⁴C-labeled Ring Carbon: Introducing a ¹⁴C atom into the aromatic ring is more challenging. It would likely require starting the synthesis from a ¹⁴C-labeled benzene (B151609) derivative.

Introduction of a ¹⁴C-labeled Substituent: A ¹⁴C-labeled group, such as a [¹⁴C]methyl or [¹⁴C]cyano group, could be introduced via a cross-coupling reaction at the iodo or bromo position. For example, a Stille coupling with [¹⁴C]methyltin or a palladium-catalyzed cyanation with [¹⁴C]cyanide could be employed.

These isotopic labeling strategies would yield valuable radiotracers for investigating the biological and chemical behavior of molecules derived from this versatile building block.

Conclusion and Future Research Directions

Summary of Key Synthetic and Reactivity Characteristics

Methyl 4-bromo-2,3-difluoro-5-iodobenzoate is a polysubstituted aromatic compound with significant potential as a synthetic intermediate. Its synthesis is plausibly achievable through sequential halogenation and esterification of a difluorobenzoic acid precursor. The key feature of its reactivity is the differential reactivity of the C-I and C-Br bonds, which should allow for selective, stepwise functionalization via cross-coupling reactions. The ester group provides a handle for further modifications, and the fluorine atoms may enable nucleophilic aromatic substitution reactions.

Identification of Remaining Research Gaps and Challenges

The most significant research gap is the complete lack of reported experimental data for this compound. All the information presented in this article is based on predictions from analogous structures and general chemical principles. The primary challenge, therefore, is the actual synthesis and characterization of this compound to validate these predictions.

Prospects for Novel Synthetic Methodologies and Derivatizations

Future research should focus on developing and optimizing a reliable synthetic route to this compound. Once available, the exploration of its derivatization through selective cross-coupling reactions at the C-I and C-Br bonds would be a fruitful area of investigation. This could lead to the synthesis of a wide array of novel, highly functionalized aromatic compounds.

Potential for Expanded Utility in Emerging Fields of Chemical Research

The unique substitution pattern of this molecule makes it an attractive building block for the synthesis of complex organic molecules. Its derivatives could find applications in medicinal chemistry, materials science, and agrochemicals. For instance, polyhalogenated aromatic compounds are often used as precursors for pharmaceuticals and liquid crystals. The systematic exploration of the reactivity of this compound could unlock its potential in these and other emerging fields of chemical research.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 4-bromo-2,3-difluoro-5-iodobenzoate, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via sequential halogenation and esterification. For example:

-

Step 1 : Bromination and iodination of a difluorobenzoic acid precursor under controlled temperature (e.g., 0–5°C for iodination to prevent side reactions) .

-

Step 2 : Esterification using methanol and a catalyst like sulfuric acid or thionyl chloride.

-

Key Variables : Temperature, solvent polarity (e.g., DMF vs. THF), and stoichiometry of halogenating agents (e.g., NBS for bromination) significantly impact yield. Evidence from similar compounds shows yields ranging from 60% to 85% depending on reaction optimization .

Reaction Step Conditions Yield Range Bromination NBS, DCM, 0°C 70–80% Iodination NaI, H2SO4 65–75% Esterification MeOH, H2SO4 80–90%

Q. What analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : - and -NMR confirm substituent positions and purity. For example, -NMR distinguishes between ortho/para fluorine environments .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., expected m/z for : ~403.82) .

- X-ray Crystallography : Resolves steric effects of bulky halogens, as seen in related iodinated benzoates .

Q. How should researchers handle safety risks associated with this compound?

- Methodological Answer :

- Hazard Mitigation : Use fume hoods and personal protective equipment (PPE) due to potential toxicity from iodine and bromine residues. Avoid inhalation and skin contact .

- Waste Disposal : Halogenated waste requires neutralization (e.g., with sodium thiosulfate for iodine) before disposal .

Advanced Research Questions

Q. How can regioselective substitution challenges be addressed during the synthesis of polyhalogenated benzoates?

- Methodological Answer :

- Directing Groups : Use meta-directing groups (e.g., ester groups) to control halogen placement. For example, the ester group in this compound directs iodination to the para position relative to the carbonyl .

- Protection/Deprotection : Temporarily protect reactive sites (e.g., silylation of hydroxyl groups) to avoid undesired substitutions .

Q. What strategies resolve contradictions in reported reaction yields for similar halogenated benzoates?

- Methodological Answer :

- Comparative Analysis : Replicate protocols from literature (e.g., iodination with NaI vs. I) and analyze variables like solvent polarity and catalyst load. For instance, NaI in acetone may yield 70% iodination, while I in acetic acid yields 50% due to competing side reactions .

- DOE (Design of Experiments) : Use factorial designs to isolate critical factors (e.g., temperature vs. reagent stoichiometry) .

Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

-

DFT Calculations : Simulate transition states for Suzuki-Miyaura coupling to identify favorable sites (e.g., iodine at C5 is more reactive than bromine at C4 due to lower bond dissociation energy) .

-

Docking Studies : Model interactions with catalytic systems (e.g., Pd(PPh)) to optimize ligand selection .

Halogen Bond Dissociation Energy (kcal/mol) Reactivity in Coupling Iodine (C5) ~50 High Bromine (C4) ~65 Moderate

Q. What are the implications of steric and electronic effects in this compound for drug design?

- Methodological Answer :

- Steric Effects : The iodine atom at C5 creates steric hindrance, limiting binding to flat active sites (e.g., kinase inhibitors). This requires structural tweaks, such as substituting iodine with smaller halogens .

- Electronic Effects : Electron-withdrawing fluorine atoms enhance metabolic stability but reduce solubility. Computational logP predictions (e.g., using ChemAxon) guide derivatization (e.g., adding polar groups) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.